1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine
Description
1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine is a chloro-substituted imidazole derivative with a propan-2-amine backbone. Its structure features a reactive chlorine atom at the 1-position and an imidazole ring at the 3-position, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing chlorine atom and the nucleophilic imidazole moiety, enabling applications in alkylation reactions and drug synthesis .
Properties
IUPAC Name |
1-chloro-3-(1H-imidazol-5-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEOXRFPLFJWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine typically involves the reaction of 1H-imidazole with 3-chloropropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. 1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine has been studied for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its utility as a lead compound in the development of new antimicrobial agents .
Anticancer Properties
The compound has also shown promise in anticancer research. Its structural similarity to other imidazole derivatives, which have been reported to inhibit tumor growth, positions it as a candidate for further investigation. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, indicating a potential mechanism for its anticancer effects .
Agricultural Biotechnology Applications
Plant Growth Regulation
1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine has been explored for its role as a plant growth regulator. Research indicates that imidazole derivatives can enhance photosynthetic efficiency and stimulate growth in various crops. In controlled experiments, the application of this compound resulted in increased chlorophyll content and improved growth parameters in maize and soybean seedlings .
| Crop Type | Chlorophyll Increase (%) | Growth Parameter Improvement (%) |
|---|---|---|
| Maize | 36 | 25 |
| Soybean | 30 | 20 |
Synthesis and Chemical Reactions
The synthesis of 1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine typically involves the reaction of imidazole derivatives with appropriate alkyl halides under basic conditions. This method allows for the introduction of the chloro group at the propan-2-amino position, which is crucial for its biological activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazole derivatives, including 1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine, showcased its efficacy against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that this compound had lower MIC values compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Agricultural Application
In field trials, the application of this compound on soybean crops resulted in a statistically significant increase in yield compared to untreated controls. The treated plants exhibited enhanced resistance to common pests and diseases, suggesting that this compound could be developed into an effective biopesticide or growth enhancer .
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole-Propan-2-amine Backbone
1-Azido-3-(1H-imidazol-4-yl)propan-2-amine Ditrifluoroacetate (Compound 1l)
- Structure : The chlorine atom in the target compound is replaced by an azido (-N₃) group, and the amine is protonated as a ditrifluoroacetate salt.
- Spectral Data :
- Reactivity : The azido group enables click chemistry applications, contrasting with the chloro group’s utility in nucleophilic substitutions.
(S)-1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]propan-2-amine (3e)
- Structure : A triphenylmethyl (trityl) group protects the imidazole nitrogen, and the compound is chiral (97% enantiomeric excess).
- Purification : Resolved via chiral HPLC (Chiralcel OJ-H column) with retention times of 6.9 min (S-enantiomer) and 8.8 min (R-enantiomer) .
- Applications : The trityl group enhances steric bulk, making it useful in asymmetric synthesis, unlike the unprotected imidazole in the target compound.
Imidazole Derivatives with Functionalized Side Chains
Propyl 2-Amino-3-(1H-imidazol-4-yl)propanoate Ester (Compound 1)
- Structure : Features an ester group instead of a chloro-propan-2-amine chain.
- Physical Properties :
- Applications : Demonstrated 85.79% corrosion inhibition in 1% NaCl, outperforming histidine derivatives .
2-Amino-N-(2-hydroxyethyl)-3-(1H-imidazol-4-yl)propanamide (Compound 2)
Halogenated Imidazole Derivatives
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20)
- Structure : A dihydroimidazole with a methoxyphenyl substituent.
- Synthesis : Prepared via reductive alkylation, contrasting with the nucleophilic substitution used for the chloro compound .
- Crystallography : Exhibits π–π stacking and C–H⋯N hydrogen bonds in its crystal lattice, similar to halogenated analogs .
1-(propan-2-yl)-1H-imidazole-4-amine HCl
Structural and Functional Comparison Table
Key Research Findings
Reactivity : The chloro group in the target compound facilitates nucleophilic displacement, whereas azido derivatives (e.g., Compound 1l) are more stable but require specialized handling .
Biological Activity : Ester and amide derivatives (Compounds 1 and 2) show enhanced corrosion inhibition compared to the parent chloro compound, likely due to improved adsorption on metal surfaces .
Crystallography : Halogenated imidazoles (e.g., 4-chlorophenyl analogs) exhibit robust crystal packing via weak interactions like C–H⋯X bonds, suggesting similar behavior in the target compound .
Biological Activity
1-Chloro-3-(1H-imidazol-4-yl)propan-2-amine is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research findings.
Chemical Structure and Properties
The compound's structure features a chloro group, an imidazole ring, and a propan-2-amine backbone. These structural elements contribute to its biological activity. The imidazole moiety is known for its role in various biological processes, including enzyme inhibition and receptor binding.
Antimicrobial Activity
Research indicates that 1-chloro-3-(1H-imidazol-4-yl)propan-2-amine exhibits notable antimicrobial properties . It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| E. faecalis | 40 µg/mL | Moderate |
| P. aeruginosa | 50 µg/mL | Moderate |
| S. typhi | 30 µg/mL | High |
| K. pneumoniae | 50 µg/mL | Moderate |
The compound's activity was comparable to standard antibiotics like ceftriaxone, with inhibition zone diameters ranging from 19 to 30 mm across different organisms .
The exact mechanism by which 1-chloro-3-(1H-imidazol-4-yl)propan-2-amine exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the imidazole ring plays a crucial role in disrupting microbial cell membranes or inhibiting key metabolic pathways within the pathogens.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown anti-inflammatory activity . Studies have indicated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory conditions .
Case Studies and Research Findings
A study published in Molecules highlighted the synthesis of various derivatives of imidazole compounds, including 1-chloro-3-(1H-imidazol-4-yl)propan-2-amine, and their evaluation for biological activity. The findings indicated that modifications to the imidazole ring could enhance antimicrobial potency and selectivity against specific pathogens .
Another research article detailed the compound's effectiveness against Candida albicans, a common fungal pathogen responsible for nosocomial infections. The compound demonstrated a MIC value significantly lower than that of fluconazole, indicating superior antifungal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
